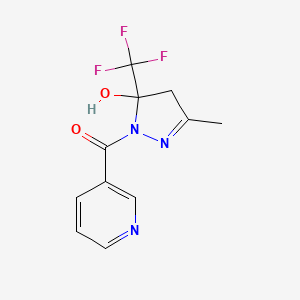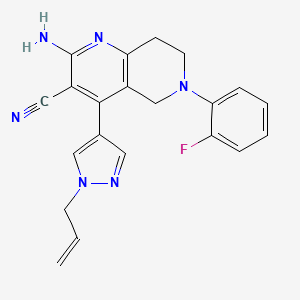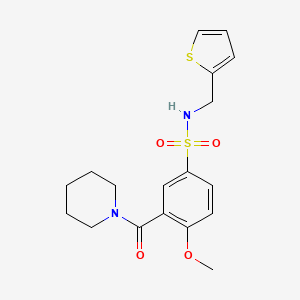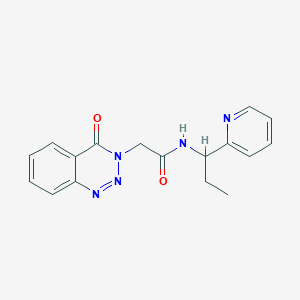
3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a derivative of pyrazole and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act by inhibiting enzymes involved in various biological processes. 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibits the proliferation of cancer cells and induces apoptosis. 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has some limitations, including its low solubility in water and its tendency to form crystals, which can make it difficult to handle.
Direcciones Futuras
There are several future directions for the study of 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is the development of new drugs based on 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. Another direction is the investigation of the potential applications of 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in materials science, such as the synthesis of new metal-organic frameworks. In addition, further studies are needed to fully understand the mechanism of action of 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in various fields.
Métodos De Síntesis
3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized using different methods, but the most common method involves the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with trifluoromethyl iodide and hydrazine hydrate to obtain 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. The purity of 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been investigated for its anti-inflammatory, antitumor, and antiviral properties. 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been used as a building block for the synthesis of new drugs. In materials science, 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used as a ligand for the synthesis of metal complexes and as a precursor for the synthesis of metal-organic frameworks. In agriculture, 3-methyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used as a plant growth regulator and as a pesticide.
Propiedades
IUPAC Name |
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-7-5-10(19,11(12,13)14)17(16-7)9(18)8-3-2-4-15-6-8/h2-4,6,19H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIIIJQSOZINKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazolin-5-ol, 5-trifluoromethyl-3-methyl-1-(3-pyridylcarbonyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5305837.png)
![2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5305839.png)

![[5-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5305845.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5305857.png)
![2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305865.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5305873.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5305874.png)

![N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B5305887.png)
![(3R*,4R*)-1-(2,6-diamino-4-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5305888.png)

![(4aS*,8aR*)-6-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5305900.png)
![2-methyl-2-({5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,3-diol](/img/structure/B5305910.png)